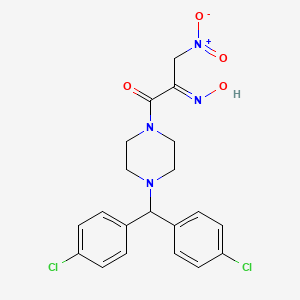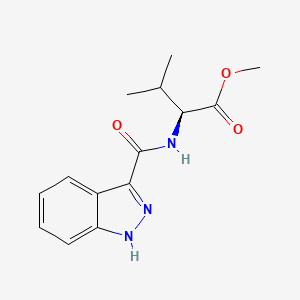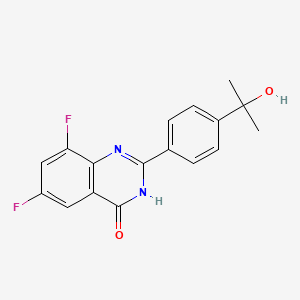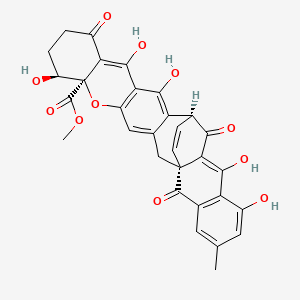
Xanthoquinodin A1
描述
黄曲霉素A1 是一种独特的化合物,以其抗球虫抗生素特性而闻名。 它具有新颖的黄酮-蒽醌缀合物体系,这有助于其生物活性 。 该化合物来源于真菌腐霉属物种。 并且在各种科学研究领域显示出巨大的潜力 。
作用机制
黄曲霉素A1 的作用机制涉及其与细胞内特定分子靶标和途径的相互作用。 它通过干扰寄生虫的代谢过程抑制艾美耳球虫 (Eimeria tenella) 中裂殖子的形成,艾美耳球虫是一种球虫寄生虫 。 该化合物还通过破坏革兰氏阳性细菌的细胞壁而表现出抗菌活性 。 此外,黄曲霉素A1 通过触发各种信号通路而诱导癌细胞的细胞毒性 。
生化分析
Biochemical Properties
Xanthoquinodin A1 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It inhibits the formation of Eimeria tenella schizonts in BHK-21 cells with a minimum effective concentration (MEC) value of 0.02 µg/ml . Additionally, this compound is active against several bacterial species, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis . The compound’s interactions with these biomolecules suggest its potential as an antimicrobial agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to be cytotoxic to cancer cell lines such as KB, MCF-7, and NCI H187 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been found to inhibit the formation of Eimeria tenella schizonts by interfering with the parasite’s metabolic pathways . Additionally, this compound affects the transcriptional profile of treated cells, leading to changes in gene expression that contribute to its antimicrobial and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains effective over extended periods. For example, this compound maintains its antimicrobial activity against Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis at a concentration of 1 mg/ml . Long-term studies have shown that the compound continues to exert its effects on cellular function, including its cytotoxicity to cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased cytotoxicity and antimicrobial activity . At high doses, this compound may also cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound inhibits the formation of Eimeria tenella schizonts by disrupting the parasite’s metabolic processes . Additionally, this compound affects the metabolic flux and metabolite levels in treated cells, contributing to its antimicrobial and anticancer activities .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . For example, this compound has been shown to accumulate in the cytoplasm of treated cells, where it exerts its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In treated cells, this compound has been observed to localize in the cytoplasm and nucleus, where it interacts with biomolecules to exert its antimicrobial and anticancer effects .
准备方法
合成路线和反应条件: 黄曲霉素A1 的合成涉及在特定条件下培养真菌腐霉属物种。 Jugulospora vestita 的模式菌株也被发现能产生黄曲霉素A1 以及其他相关化合物 。 这些化合物的结构通过核磁共振 (NMR) 光谱和质谱数据分析确定 。
工业生产方法: 黄曲霉素A1 的工业生产通常涉及大规模发酵过程。 真菌在受控环境中培养,然后使用各种色谱技术提取和纯化化合物 。
化学反应分析
反应类型: 黄曲霉素A1 会经历多种类型的化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其生物活性或在不同环境中研究其特性至关重要 。
常用试剂和条件: 涉及黄曲霉素A1 的反应中使用的常用试剂包括二氯甲烷、二甲基亚砜 (DMSO)、乙醇和甲醇 。 这些反应通常在受控的温度和 pH 条件下进行,以确保化合物的稳定性和功效 。
形成的主要产物: 涉及黄曲霉素A1 的反应形成的主要产物包括保留核心黄酮-蒽醌结构的各种衍生物。 这些衍生物通常因其增强的生物活性及其潜在的治疗应用而受到研究 。
科学研究应用
相似化合物的比较
属性
IUPAC Name |
methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWGCTNGDUDAMO-SLAVHBLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


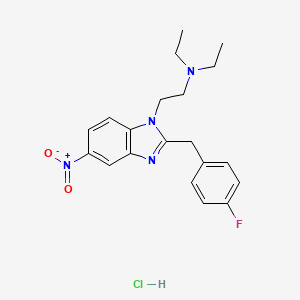

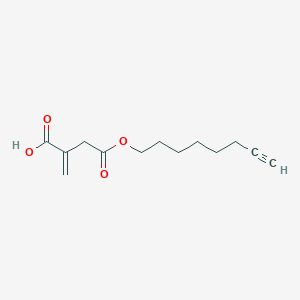

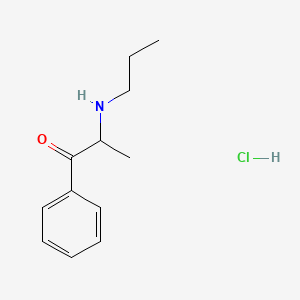
![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
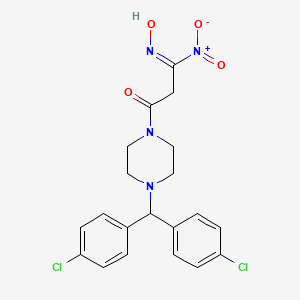
![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)
